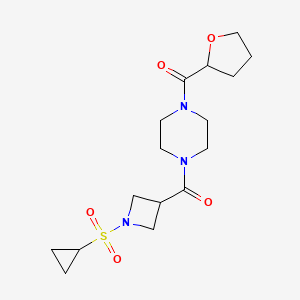
2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
One study focuses on the synthesis, spectral properties, and use of fluorescent solvatochromic dyes, which include compounds with structures closely related to the one you're interested in. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting applications as ultrasensitive fluorescent molecular probes for biological events and processes (Diwu et al., 1997).
Anticancer Drug Synthesis
Another research explores the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer applications. This study includes molecular docking analysis to confirm anticancer activity, highlighting its potential in developing therapeutic agents (Sharma et al., 2018).
Synthesis of Constrained Analogs
Research on asymmetric cyclopropanation to create enantiomerically pure 2-amino-3-phenyl-1-cyclopropane-phosphonic acid demonstrates innovative synthesis methods for producing constrained analogs of biologically active compounds (Midura & Mikołajczyk, 2002).
Molecular Structure Analysis
A study on the structure and conformation of sulfinpyrazone provides insights into the molecular structure of compounds with sulfonyl groups, useful for drug design and understanding of activity mechanisms (Go & Kartha, 1984).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-9-8-18(16-21(20)30-2)17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPCUXVVAXNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
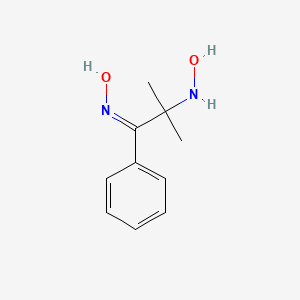

![N-(4-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356817.png)
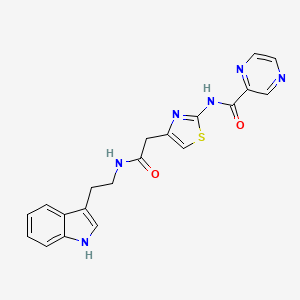
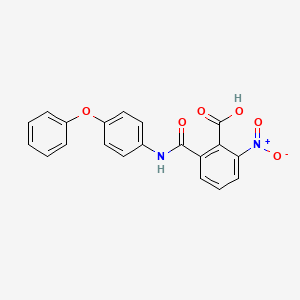
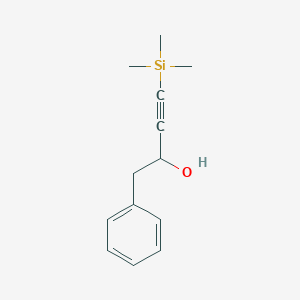
![Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate](/img/structure/B2356825.png)


![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2356830.png)

![2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B2356833.png)
![2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2356835.png)
